molecular formula C14H12 B13806554 9,10-Dihydroanthracene-D12

9,10-Dihydroanthracene-D12

Cat. No.: B13806554
M. Wt: 192.32 g/mol
InChI Key: WPDAVTSOEQEGMS-OJLISJRWSA-N
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Description

9,10-Dihydroanthracene-D12 is a deuterated derivative of 9,10-dihydroanthracene, an organic compound derived from the polycyclic aromatic hydrocarbon anthracene. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. It is commonly used as a hydrogen-donor and carrier in various chemical reactions due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,10-Dihydroanthracene-D12 can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9,10-Dihydroanthracene-D12 involves its ability to donate hydrogen atoms in chemical reactions. This property is due to the relatively weak carbon-hydrogen bonds at the 9- and 10-positions, which can be easily broken to release hydrogen . The compound’s molecular targets and pathways are primarily related to its role as a hydrogen donor in various chemical processes.

Comparison with Similar Compounds

Uniqueness: 9,10-Dihydroanthracene-D12 is unique due to its deuterium substitution, which enhances its stability and makes it an excellent hydrogen donor in various chemical reactions. This property distinguishes it from other similar compounds, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C14H12

Molecular Weight

192.32 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9,9,10,10-dodecadeuterioanthracene

InChI

InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-8H,9-10H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2,10D2

InChI Key

WPDAVTSOEQEGMS-OJLISJRWSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(C3=C(C(=C(C(=C3C2([2H])[2H])[2H])[2H])[2H])[2H])([2H])[2H])[2H])[2H]

Canonical SMILES

C1C2=CC=CC=C2CC3=CC=CC=C31

Origin of Product

United States

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